acetyl bromide

Description

Historical Context and Evolution of its Chemical Utility

The story of acetyl bromide begins with the discovery of its constituent halogen, bromine, by chemists Antoine-Jérôme Balard and Carl Jacob Löwig independently in the 1820s. google.comrsc.org This discovery paved the way for the exploration of a new class of organic compounds. This compound itself was first prepared as early as 1863. acs.org Early preparations involved distilling a mixture of glacial acetic acid, bromine, and phosphorus. acs.org

Over time, methods for its synthesis have evolved significantly. The classic laboratory preparation involves the reaction between phosphorus tribromide and acetic acid. wikipedia.orgchemicalbook.com Industrial production has traditionally utilized the reaction of acetic anhydride (B1165640) with bromine. google.comgoogle.com However, these earlier methods often faced challenges with low yields and the formation of impurities like bromothis compound. acs.orggoogle.com Modern advancements in chemical engineering have led to more refined processes, such as reacting acetic acid and acetic anhydride with phosphorus tribromide, which offer higher purity, better yields, and are more environmentally sound. google.comgoogle.com Initially, its utility was centered on applications like dye manufacturing, but as the field of organic synthesis grew in sophistication, so did the applications and importance of this compound. google.comguidechem.com

Significance as a Fundamental Reagent in Organic Synthesis

This compound's primary role in organic synthesis is that of a powerful acetylating agent, a compound that introduces an acetyl functional group (CH₃CO-) into a substrate. guidechem.comwikipedia.orgechemi.comwikipedia.org This process is fundamental for modifying the properties and reactivity of molecules. fiveable.me

Its high reactivity stems from the fact that the bromide ion is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack. quora.comquora.com Consequently, this compound is generally more reactive than its counterparts, acetyl chloride and acetic anhydride. rsc.orgquora.comquora.com

Key reactions involving this compound include:

Esterification: It reacts readily with alcohols to form acetate (B1210297) esters. wikipedia.org

Amide Formation: It reacts with amines to produce acetamides. wikipedia.org

Hydrolysis: As with other acid halides, it hydrolyzes rapidly in the presence of water, yielding acetic acid and hydrobromic acid. wikipedia.org

Beyond simple acetylation, it is a key intermediate in specific reactions like the alpha-bromination of carboxylic acids. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

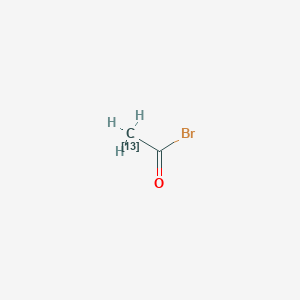

| Chemical Formula | C₂H₃BrO |

| Molar Mass | 122.949 g·mol⁻¹ |

| Appearance | Colorless, fuming liquid; turns yellow in air. nih.gov |

| Density | 1.663 g/mL |

| Boiling Point | 75 to 77 °C (167 to 171 °F; 348 to 350 K) |

| Melting Point | -96 °C (−141 °F; 177 K) |

| Solubility | Reacts violently with water and alcohol. nih.gov Miscible with ether, chloroform, and benzene. guidechem.com |

Data sourced from wikipedia.orgguidechem.comnih.gov

Scope and Research Trajectories in Contemporary Chemical Science

The utility of this compound extends into many advanced areas of modern chemical research, demonstrating its continued relevance.

Natural Product Synthesis: In a notable example, this compound was found to be uniquely effective in mediating a key Nazarov cyclization step for the synthesis of the core structure of rocaglate, a natural product with significant antitumor properties. researchgate.net

Analytical Chemistry: The "this compound method" has become a widely used protocol for the quantification of lignin (B12514952) in plant biomass. nih.govplos.orgusda.gov This method is favored for its speed, simplicity, and high recovery rates compared to older techniques like the Klason and thioglycolic acid methods. plos.orgusda.govacs.org It works by completely solubilizing the lignin, which can then be measured spectrophotometrically. nih.govplos.org

Polymer and Materials Science: The reagent is employed in the synthesis and modification of polymers. For instance, it has been used to create functional polymers such as polycyclohexene oxide derivatives, which can serve as macroinitiators for producing other specialized polymers. researchgate.net

Fundamental Chemical Physics: In more fundamental research, this compound is used as a model molecule to study reaction dynamics. Investigations into its photodissociation at specific wavelengths (e.g., 234 nm) help scientists understand the intricate details of chemical bond cleavage and nonadiabatic transitions on a femtosecond timescale. aip.orgaip.orgresearchgate.netnih.gov

Industrial Applications: Its role as an intermediate continues in the manufacture of pharmaceuticals, agrochemicals, and dyes, highlighting its broad economic and research impact. google.comguidechem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H3BrO |

|---|---|

Molecular Weight |

123.94 g/mol |

IUPAC Name |

acetyl bromide |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1 |

InChI Key |

FXXACINHVKSMDR-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH3]C(=O)Br |

Canonical SMILES |

CC(=O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Laboratory Scale Synthesis Approaches

In a laboratory setting, acetyl bromide is typically prepared using methods that offer high yields and procedural simplicity.

3CH₃COOH + PBr₃ → 3CH₃COBr + H₃PO₃ chemicalbook.com

This reaction is a nucleophilic acyl substitution. masterorganicchemistry.com The process begins with the attack of the carboxylic acid's oxygen on the phosphorus atom of phosphorus tribromide. masterorganicchemistry.com This is followed by a nucleophilic attack by the bromide ion on the carbonyl carbon, leading to the formation of this compound and the byproduct, phosphorous acid. masterorganicchemistry.com To drive the reaction to completion and achieve high yields, an excess of boiling acetic anhydride (B1165640) can be used to react with the phosphorus tribromide. acs.org This variation can increase the yield to approximately 80%. acs.org

In some procedures, red phosphorus and bromine are used to generate phosphorus tribromide in situ. prepchem.comsciencemadness.org For instance, a mixture of glacial acetic acid and red phosphorus can be treated with bromine, followed by reflux and distillation to isolate the this compound product. prepchem.com The use of a combination of red and yellow phosphorus has also been explored to improve yields. iu.edu

Another synthetic route involves the direct reaction of acetic anhydride with bromine. google.com This method can be less efficient, with reported molar yields of around 45%. patsnap.com The reaction typically requires heating the reactants, and the process can be accelerated by the presence of acid chlorides. rsc.org The mechanism is understood to proceed through two pathways: the halogenation of the acid chloride and the enolisation of the anhydride. rsc.org

An alternative and improved method involves the reaction of acetic acid and acetic anhydride with phosphorus tribromide at a controlled temperature of 20-40°C. patsnap.comgoogle.com This approach is designed to prevent the formation of bromothis compound, an over-bromination byproduct that can occur when free bromine is used. patsnap.comgoogle.com The inclusion of acetic anhydride serves to consume water that may be generated during the reaction, thereby improving the conversion rate. patsnap.comgoogle.com This method has been shown to produce this compound with a purity of over 98%. patsnap.comgoogle.com

Another laboratory method involves passing dry hydrogen bromide through acetyl chloride. prepchem.com This is followed by distillation to yield this compound.

Table 1: Comparative Analysis of Laboratory Synthesis Methods

| Method | Reactants | Key Conditions | Reported Yield | Noted Advantages | Noted Disadvantages |

|---|---|---|---|---|---|

| Phosphorus Tribromide & Acetic Acid | Acetic Acid, PBr₃ (or Red P + Br₂) | Reflux, Distillation prepchem.com | ~71-73% acs.org | Well-established, avoids free bromine substitution issues acs.org | Liberation of hydrogen bromide acs.org |

| Acetic Anhydride & Bromine | Acetic Anhydride, Bromine | Heating (80°C to 125°C), Reflux patsnap.com | ~45% patsnap.com | Direct use of bromine | Lower yield, potential for side reactions patsnap.com |

| PBr₃ with Acetic Acid & Acetic Anhydride | Acetic Acid, Acetic Anhydride, PBr₃ | Controlled temp. (20-40°C), Distillation patsnap.comgoogle.com | >98% purity achieved patsnap.comgoogle.com | High purity, avoids over-bromination patsnap.comgoogle.com | Requires careful temperature control |

| Hydrogen Bromide & Acetyl Chloride | Hydrogen Bromide, Acetyl Chloride | Room temperature, Distillation prepchem.com | Data not specified | Alternative to phosphorus-based reagents | Requires handling of gaseous HBr |

Industrial Production Processes

The large-scale manufacturing of this compound requires processes that are not only efficient and high-yielding but also cost-effective and safe.

Industrial production often favors the reaction of acetic anhydride with liquid bromine. google.com A typical process involves heating acetic anhydride in a bromination enamel reactor to a temperature of 75-85°C. google.com Liquid bromine is then added, and the temperature is further increased to 95-125°C. google.com Following a reflux period of 2.5 to 3 hours, the mixture is cooled, and the this compound is purified by distillation, collecting the fraction that boils between 74-77°C. google.com The equipment used, such as reaction vessels and distillation columns, must be able to withstand the high temperatures and corrosive nature of the reactants and products. niir.org

Optimization of industrial processes focuses on maximizing yield and purity while minimizing reaction time and waste. This includes precise control over reaction temperatures, reactant ratios, and distillation conditions. niir.org The scalability of these processes allows for production to be adjusted from smaller batch operations to large-scale continuous manufacturing to meet market demand. niir.org

The purity of industrially produced this compound is a critical factor, with commercial grades typically having a minimum purity of 98%. indiamart.com A significant impurity that can arise, particularly in methods using free bromine, is bromothis compound. patsnap.comgoogle.com The formation of this byproduct is due to excessive bromination. patsnap.com

Other potential impurities can include unreacted starting materials like acetic acid and byproducts from side reactions. niir.org The final purification step, usually distillation, is crucial for removing these impurities to meet the required specifications for its use in pharmaceuticals, agrochemicals, and other fine chemical syntheses. niir.orgmultichemexports.com Suppliers often provide this compound with purities of 97% or higher. tcichemicals.comfishersci.com

Table 2: Industrial Production Parameters and Purity

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Primary Reactants | Acetic Anhydride, Liquid Bromine google.com | Commonly used for large-scale production. |

| Reaction Temperature | 75°C to 125°C google.com | Critical for reaction rate and minimizing byproducts. |

| Purification Method | Distillation google.comniir.org | Essential for achieving high purity. |

| Boiling Point for Collection | 74°C - 77°C google.comindiamart.com | Defines the fraction of pure this compound collected. |

| Standard Industrial Purity | Min. 98% indiamart.com | Ensures suitability for various applications. |

| Common Impurity | Bromothis compound patsnap.com | Formation is controlled by reaction conditions. |

Compound Index

Mechanistic Pathways of this compound Formation

The synthesis of this compound is predominantly achieved through nucleophilic acyl substitution, where the hydroxyl group of acetic acid or the acyloxy group of acetic anhydride is replaced by a bromide ion. The specific mechanistic pathway, reaction kinetics, and intermediates are highly dependent on the chosen brominating agent and reaction conditions.

The rate of this compound formation is critically influenced by the nature of the reagents and the thermal conditions of the reaction. Two principal synthetic routes illustrate the impact of reagent choice on reaction kinetics.

One common method involves the reaction of acetic acid with phosphorus tribromide (PBr₃). wikipedia.orgbyjus.com In this process, PBr₃ acts as the brominating agent. The reaction mechanism involves the activation of the acetic acid's carbonyl group by the electrophilic phosphorus atom, followed by a nucleophilic attack and displacement. byjus.com A variation of this method includes acetic anhydride as a co-reagent. google.com The anhydride serves a crucial kinetic role by consuming water generated from the polymerization of the phosphorous acid intermediate, which prevents side reactions and drives the reaction toward completion, thereby improving the conversion rate. google.com This method generally proceeds at mild temperatures, typically between 20-40°C. google.com

A second major pathway is the reaction between acetic anhydride and elemental bromine. google.com This process requires significantly higher temperatures, often initiated at 75-85°C and rising to 95-125°C with a subsequent reflux period, indicating a higher activation energy compared to the phosphorus tribromide method. google.comrsc.org In some variations, catalysts such as iodine, ferric chloride, or sulphuric acid can accelerate the reaction. rsc.org The reactivity in these reactions follows the principles of nucleophilic acyl substitution, where the rate is often limited by the initial nucleophilic attack on the carbonyl carbon. libretexts.org this compound is generally more reactive than acetyl chloride because the bromide ion is a more stable anion and thus a better leaving group than the chloride ion. quora.comquora.com

The following table provides a comparative overview of the kinetic parameters for these two synthetic methodologies.

| Synthetic Method | Primary Reagents | Catalyst/Promoter | Typical Temperature (°C) | Typical Reaction Time | Key Kinetic Feature |

|---|---|---|---|---|---|

| Phosphorus Tribromide Method | Acetic Acid, Phosphorus Tribromide, Acetic Anhydride | Acetic anhydride acts as a water scavenger. google.com | 20 - 40 °C google.com | ~2 hours google.com | Proceeds at lower temperatures; reaction rate enhanced by removal of byproducts. google.com |

| Bromine-Acetic Anhydride Method | Acetic Anhydride, Bromine | Can be accelerated by iodine or acid catalysts. rsc.org | 95 - 125 °C google.com | 2.5 - 3 hours (reflux) google.com | Requires high thermal energy, indicating a higher activation energy barrier. google.com |

The formation of this compound proceeds through several transient species, the nature of which depends on the specific reagents used. The analysis and characterization of these intermediates are key to understanding the reaction mechanism.

A fundamental intermediate in nearly all nucleophilic acyl substitution reactions is the tetrahedral intermediate . quora.commasterorganicchemistry.com This species is formed when the nucleophile (a bromide source) attacks the electrophilic carbonyl carbon of the acetic acid or its derivative. khanacademy.org The C=O double bond temporarily breaks, forming a short-lived intermediate with a tetrahedral geometry, which then collapses, expelling the leaving group (e.g., -OH or -OCOCH₃) to form the final this compound product. libretexts.orgmasterorganicchemistry.com

In syntheses utilizing phosphorus tribromide, phosphorous acid (H₃PO₃) is a significant byproduct that can be considered part of the intermediate reaction landscape. wikipedia.orggoogle.com The formation of phosphorous acid and its subsequent polymerization can introduce water into the system, which can hydrolyze the this compound product. google.com The management of this intermediate is crucial for achieving high yields.

When elemental bromine and a catalyst like phosphorus are used, an acyl bromide intermediate is formed in situ, which is then susceptible to further reactions. byjus.com For instance, uncontrolled bromination can lead to the formation of bromothis compound , an impurity that arises from the bromination of the acetyl group itself. google.com

The characterization of these highly reactive intermediates is challenging. Direct analysis often requires specialized techniques to prevent decomposition. americanpharmaceuticalreview.com While direct spectroscopic evidence for these specific intermediates in this compound synthesis is not extensively detailed in readily available literature, analogous systems provide insight. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are invaluable for identifying transient species. americanpharmaceuticalreview.com For example, in related syntheses, NMR has been used to characterize key intermediates, and single-crystal X-ray diffraction has been employed to unambiguously determine the stereochemistry of complex intermediates in multi-step syntheses involving acetylation. unimi.it For routine analysis of acyl halides, derivatization is often employed to create more stable compounds suitable for chromatographic methods like HPLC. americanpharmaceuticalreview.com

Reactivity Profiles and Reaction Pathway Elucidation

Nucleophilic Acyl Substitution Mechanisms

The canonical mechanism for reactions involving acetyl bromide is the two-step nucleophilic addition-elimination pathway. nih.gov In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. nih.gov This intermediate is typically unstable and quickly collapses, reforming the carbon-oxygen double bond and expelling the bromide ion as the leaving group. nih.govvedantu.com

The carbonyl group (C=O) in this compound is inherently polar due to the higher electronegativity of oxygen compared to carbon, resulting in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the oxygen atom. tcd.ie This polarity is intensified by the double bond, which involves two pairs of shared electrons being pulled toward the oxygen. tcd.ie This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by electron donors (nucleophiles). tcd.ie

The electrophilicity of the carbonyl carbon in this compound is further enhanced by the attached bromine atom. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. acs.orgvedantu.com This effect increases the magnitude of the partial positive charge on the carbon, making it even more attractive to incoming nucleophiles compared to the carbonyl carbon in amides or esters. vedantu.comaskiitians.com While there is potential for resonance stabilization from the halogen's lone pairs, the poor overlap between the carbon 2p and bromine 4p orbitals makes this effect less significant than the inductive withdrawal. vedantu.com Consequently, acid halides are among the most reactive of the carboxylic acid derivatives toward nucleophilic attack. askiitians.comtardigrade.in

The second stage of the nucleophilic acyl substitution mechanism is the elimination of the leaving group from the tetrahedral intermediate. vedantu.com The efficiency of this step is critically dependent on the stability of the leaving group. An excellent leaving group is one that is stable as an anion. tandfonline.com

The bromide ion (Br⁻) is an outstanding leaving group. Its stability stems from the fact that it is the conjugate base of a strong acid, hydrobromic acid (HBr). acs.org Weak bases are good leaving groups, and since HBr readily dissociates, Br⁻ is a very weak base. acs.orgquora.com The large size of the bromide ion allows the negative charge to be distributed over a larger volume, reducing charge density and increasing its stability. frontiersin.org This high stability facilitates its expulsion from the tetrahedral intermediate, driving the reaction forward. quora.comsarthaks.com In the hierarchy of acyl halide reactivity, this compound is generally more reactive than acetyl chloride because the bromide ion is a more stable (and thus better) leaving group than the chloride ion. quora.comvaia.com

Participation in Specific Named Reactions

The Hell-Volhard-Zelinsky (HVZ) reaction is a key method for the α-halogenation of carboxylic acids. alexandonian.comtcd.ie In this reaction, this compound does not act as a starting reagent but is a crucial reactive intermediate when the reaction is performed on acetic acid.

The reaction is typically initiated by treating a carboxylic acid with a halogen (in this case, Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.comwikipedia.org The first step of the mechanism involves the conversion of the carboxylic acid into an acyl bromide. alexandonian.comtcd.ie For acetic acid, this proceeds as follows:

CH₃COOH + PBr₃ → CH₃COBr

This this compound intermediate is more reactive than the parent carboxylic acid. alexandonian.com It can readily tautomerize to its enol form. The enol tautomer is electron-rich at the α-carbon and is rapidly brominated by the bromine present in the reaction mixture. alexandonian.comtcd.ie

The resulting α-bromo acyl bromide can then undergo hydrolysis during aqueous workup to yield the final α-bromo carboxylic acid product. tcd.iewikipedia.org Alternatively, it can react with unreacted carboxylic acid, transferring the bromine and regenerating the acyl bromide intermediate, which allows the catalytic cycle to continue until the conversion is complete. alexandonian.com Therefore, the formation and subsequent enolization of this compound are central to the mechanism of the HVZ bromination of acetic acid.

The Nazarov cyclization is a pericyclic reaction that converts divinyl ketones into cyclopentenones, typically promoted by a Lewis acid or a protic acid. nih.govnih.gov The application of acetyl halides in this context relates to their ability to act as promoters or to generate reactive intermediates.

While this compound can be used, studies have shown that acetyl iodide is a more effective promoter for certain Nazarov-type cyclizations. wikipedia.org In one developed protocol, acetyl iodide is formed in situ from the reaction of acetyl chloride and sodium iodide (an acyl Finkelstein reaction). wikipedia.org This system was found to be highly effective in promoting the cyclization of an indolyl vinyl ketone. wikipedia.org

The enhanced efficacy of acetyl iodide is attributed to its higher reactivity compared to acetyl chloride and this compound. wikipedia.org This increased reactivity leads to a faster rate in the crucial initial acetylation step, which generates the pentadienyl cation intermediate necessary for the subsequent 4π-electrocyclic ring closure. nih.govwikipedia.org While this compound could theoretically be used to promote the reaction, the superior performance of the in situ generated acetyl iodide makes it the preferred choice in these specialized applications. wikipedia.org

Other Reactive Transformations

This compound, as a highly reactive acyl halide, readily undergoes nucleophilic acyl substitution with organometallic reagents such as Grignard reagents (R-MgX). researchgate.net The reaction with an excess of a Grignard reagent, for example, methylmagnesium iodide (CH₃MgI), proceeds in two distinct stages. nist.govrsc.org

In the first step, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This results in the displacement of the bromide ion, a good leaving group, to form a ketone. researchgate.netrsc.org

Step 1: Formation of a Ketone CH₃COBr + CH₃MgI → CH₃C(O)CH₃ + MgBrI

The product of this first stage is acetone. rsc.org However, since ketones are also susceptible to nucleophilic attack by Grignard reagents and an excess of the reagent is used, a second reaction occurs. orgsyn.org The ketone intermediate reacts rapidly with another equivalent of the Grignard reagent. orgsyn.org

Step 2: Formation of a Tertiary Alcohol CH₃C(O)CH₃ + CH₃MgI → (CH₃)₃C-OMgI

This second nucleophilic addition forms a magnesium alkoxide intermediate. nist.gov Subsequent treatment with a mild acid source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), protonates the alkoxide to yield the final product, a tertiary alcohol. nist.govrsc.org In this specific example, the final product is 2-methyl-2-propanol (tert-butyl alcohol). rsc.org

The photodissociation of this compound upon exposure to ultraviolet (UV) light has been the subject of detailed dynamic studies. These investigations reveal the complex pathways through which the molecule breaks apart, primarily involving the cleavage of the carbon-bromine (C-Br) bond and the generation of radical species. organic-chemistry.org

Upon excitation with UV light, for instance at 234 nm, this compound undergoes an electronic transition, proposed to be a σ* ← n transition primarily localized on the C-Br bond. organic-chemistry.org This excitation populates repulsive electronic states, leading to prompt dissociation and the formation of an acetyl radical (CH₃CO•) and a bromine atom (Br). The bromine atom can be formed in either its ground electronic state (²P₃/₂) or its spin-orbit excited state (²P₁/₂, denoted Br*). organic-chemistry.org

Studies using techniques like photofragment ion-imaging have provided quantitative data on the dynamics of this process. organic-chemistry.org

Interactive Data Table: Photodissociation Dynamics of this compound at 234 nm Below is a table summarizing key experimental findings from the photodissociation of this compound.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Excitation Wavelength | 234 | nm | organic-chemistry.org |

| β (for Br channel) | 1.47 ± 0.05 | Recoil anisotropy parameter for ground state Br atoms. | organic-chemistry.org |

| β (for Br* channel) | 1.44 ± 0.05 | Recoil anisotropy parameter for excited state Br* atoms. | organic-chemistry.org |

| Φ(Br*) | 0.37 ± 0.05 | Relative quantum yield for the formation of Br*. | organic-chemistry.org |

The recoil anisotropy parameters (β) indicate that the dissociation is fast and occurs preferentially along the direction of the transition dipole moment. organic-chemistry.org The quantum yield (Φ) shows that a significant fraction (37%) of the bromine atoms are produced in their excited state. organic-chemistry.org This branching is influenced by nonadiabatic transitions between the excited potential energy surfaces. organic-chemistry.org

The acetyl radical formed is itself unstable and can undergo secondary dissociation to a methyl radical (CH₃•) and carbon monoxide (CO), although this process is reported to be slow compared to the primary C-Br bond cleavage. These studies are crucial for understanding the fundamental chemistry of radical generation and reaction dynamics.

Reactivity in Deoxygenation Reactions

This compound serves as a versatile reagent in specific deoxygenation reactions. Its reactivity stems from the electrophilic nature of the acetyl group and the nucleophilic character of the bromide ion, or its ability to act as a precursor to other reactive species. Its efficacy has been demonstrated in the deoxygenation of various functional groups, including N-oxides, arsine oxides, and sulfoxides, often involving distinct mechanistic pathways.

Deoxygenation of Isoxazoline (B3343090) N-Oxides

This compound has been identified as a convenient and effective reducing agent for the deoxygenation of 3-halosubstituted isoxazoline N-oxides. This reaction provides a regioselective pathway to synthetically valuable 4,5-disubstituted 3-haloisoxazolines in good yields. wikipedia.orgoup.com The process involves treating the N-oxide substrate with this compound, typically in a solvent like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) at room temperature. oup.com

The reaction is proposed to proceed via the acylation of the N-oxide oxygen by this compound, forming a reactive intermediate. Subsequent attack by the bromide ion facilitates the elimination of the oxygen atom and regeneration of the isoxazoline ring system. This method is notable for its mild conditions and avoidance of hazardous reagents sometimes used in similar transformations. wikipedia.org

Research Findings:

The deoxygenation of various 3-halo-4,5-dihydro-1,2-oxazole-2-oxides (isoxazoline N-oxides) using this compound has been systematically investigated. The results, showcasing the substrate scope and corresponding yields, are summarized below.

| Entry | Substrate (N-Oxide) | Solvent | Yield of Deoxygenated Product (%) oup.com |

|---|---|---|---|

| 1 | 3-Bromo-4-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-2-oxide | CH₂Cl₂ | 85 |

| 2 | 3-Bromo-4-ethyl-5-phenyl-4,5-dihydro-1,2-oxazole-2-oxide | CH₂Cl₂ | 82 |

| 3 | 3-Bromo-5-phenyl-4-propyl-4,5-dihydro-1,2-oxazole-2-oxide | CH₂Cl₂ | 81 |

| 4 | 3-Bromo-4-butyl-5-phenyl-4,5-dihydro-1,2-oxazole-2-oxide | CH₂Cl₂ | 83 |

| 5 | 3-Bromo-4-isobutyl-5-phenyl-4,5-dihydro-1,2-oxazole-2-oxide | CH₂Cl₂ | 80 |

| 6 | 3-Chloro-4-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-2-oxide | Toluene | 78 |

| 7 | 3-Chloro-4,5-diphenyl-4,5-dihydro-1,2-oxazole-2-oxide | Toluene | 75 |

Reaction with Triphenylarsine (B46628) Oxide

The reaction of this compound with triphenylarsine oxide does not result in a simple deoxygenation to the parent triphenylarsine. Instead, it proceeds as a conversion reaction where the oxygen atom is replaced by two bromine atoms. When triphenylarsine oxide is reacted with this compound in a 2:1 molar ratio in anhydrous toluene, the products formed are triphenylarsine dibromide and acetic anhydride (B1165640). organic-chemistry.org This transformation highlights the role of this compound as both a Lewis acid activator and a bromide source. The oxygen atom of the arsine oxide is acetylated, forming a highly reactive acyloxyarsonium intermediate, which is then attacked by bromide ions to yield the final pentavalent arsenic compound.

Deoxygenation of Sulfoxides

While direct deoxygenation of sulfoxides using solely this compound is not extensively documented, its utility is established in combination with other reagents, particularly iodide salts. Acyl halides, including the closely related acetyl chloride, are known to activate sulfoxides towards reduction. researchgate.net The general mechanism involves the reaction of the sulfoxide (B87167) with the acyl halide to form a reactive acyloxysulfonium salt. oup.com This intermediate is highly electrophilic at the sulfur center and is readily attacked by a nucleophilic reducing agent, such as the iodide ion from potassium iodide, to yield the corresponding sulfide. organic-chemistry.orgresearchgate.net The iodide is oxidized to iodine in the process.

This reagent system (acyl halide/iodide) is chemoselective and tolerates a variety of other functional groups. researchgate.net182.160.97

Detailed Research Findings:

Studies on analogous systems, such as triflic anhydride/potassium iodide, demonstrate high efficiency in deoxygenating a wide range of sulfoxides. 182.160.97 A similar scope of reactivity is anticipated for a system employing this compound.

| Entry | Sulfoxide Substrate | Product | Typical Yield (%) 182.160.97 |

|---|---|---|---|

| 1 | Diphenyl sulfoxide | Diphenyl sulfide | 98 |

| 2 | Dibenzyl sulfoxide | Dibenzyl sulfide | 96 |

| 3 | Dibutyl sulfoxide | Dibutyl sulfide | 93 |

| 4 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 95 |

| 5 | Thianthrene-5-oxide | Thianthrene | 97 |

| 6 | 4,4'-Dichlorodiphenyl sulfoxide | 4,4'-Dichlorodiphenyl sulfide | 98 |

| 7 | Benzyl (B1604629) phenyl sulfoxide | Benzyl phenyl sulfide | 94 |

Strategic Applications in Complex Organic Synthesis

As a Versatile Acylating and Brominating Agent

Acetyl bromide is a powerful and highly reactive acetylating agent, readily reacting with nucleophiles such as alcohols and amines to introduce an acetyl group, forming acetate (B1210297) esters and acetamides, respectively. wikipedia.org Its reactivity surpasses that of the more common acetyl chloride, a property attributed to the bromide ion being a better leaving group than the chloride ion. fiveable.mequora.com This heightened reactivity can be advantageous in achieving acetylation where other reagents may be sluggish. fiveable.me

Beyond its primary role in acetylation, the in situ generation of hydrogen bromide (HBr) from the reaction of this compound with alcohols provides a potent reagent system for various chemical transformations. tandfonline.comtandfonline.com This dual-functionality, delivering both an acyl group and a strong acid bromide source, underscores its versatility in organic synthesis. The alpha-bromination of carboxylic acids can also be facilitated by acyl bromides, which serve as key intermediates in introducing a bromine atom at the carbon adjacent to the carbonyl group. fiveable.me

Utility in Protective Group Chemistry

The strategic removal of protecting groups is a critical aspect of multi-step organic synthesis. This compound, particularly when combined with an alcohol, offers an efficient system for the cleavage of several common nitrogen and oxygen protecting groups. tandfonline.comtandfonline.com

The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups are fundamental for protecting amine functionalities during synthesis. This compound in the presence of an alcohol has proven to be an effective reagent for the deprotection of these groups. tandfonline.comtandfonline.com The reaction, which generates HBr in situ, facilitates the cleavage of these acid-labile protecting groups. tandfonline.com For instance, the N-Cbz group can be readily removed in boiling n-propanol with this compound. tandfonline.com This method presents a valuable alternative to other deprotection strategies, such as those employing trifluoroacetic acid (TFA) or catalytic hydrogenation. nih.gov

Table 1: Deprotection of N-Protected Compounds using this compound/Alcohol System

| Protected Compound | Protecting Group | Alcohol | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-Alanine | N-Boc | Methanol | 25-65 °C, 15 h | >97 | tandfonline.com |

| N-Cbz-Alanine | N-Cbz | n-Propanol | Reflux, 0.5 h | >98 | tandfonline.com |

Note: The table is populated with representative data from the cited literature. Yields and conditions may vary depending on the specific substrate.

Benzyl (B1604629) ethers are widely used to protect hydroxyl groups. Their removal, however, can sometimes require harsh conditions that are incompatible with other functional groups in the molecule. nih.gov The this compound/alcohol system provides a means for the debenzylation of aryl-O-benzyl ethers, yielding the corresponding phenols. tandfonline.comtandfonline.com This transformation is particularly useful in the synthesis of complex natural products and other polyfunctional molecules where mild deprotection conditions are paramount. organic-chemistry.org The reaction proceeds effectively, for example, in refluxing ethanol (B145695) to give the debenzylated product in high yield. tandfonline.com

Table 2: Debenzylation of Aryl-O-Benzyl Ethers with this compound/Ethanol

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

|---|

Note: This represents a general transformation; specific substrates may exhibit different reaction kinetics.

Applications in Esterification and Transesterification

This compound serves as a catalyst for both esterification of carboxylic acids and transesterification of existing esters. tandfonline.comtandfonline.com When dissolved in an alcohol, the in situ generated HBr catalyzes the reaction. This method is efficient and proceeds under relatively mild conditions. For example, carboxylic acids can be converted to their corresponding esters, and existing esters can be converted to a different ester by using the desired alcohol as the solvent. tandfonline.commasterorganicchemistry.com The efficiency of these reactions can be influenced by the specific alcohol used and the reaction temperature. nih.gov

Table 3: Esterification and Transesterification using this compound/Alcohol

| Reaction Type | Substrate | Alcohol | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Esterification | Phenylacetic Acid | Ethanol | Ethyl Phenylacetate | EtOH, Reflux, 24 h | >99 | tandfonline.com |

Note: The table illustrates the utility of the reagent system. Specific yields and conditions can be found in the cited literature.

Role in the Synthesis of Biologically Relevant Molecules and Intermediates

The unique reactivity of this compound makes it a valuable tool in the synthesis of molecules with significant biological activity, including nucleoside analogues which are cornerstones of antiviral and anticancer therapies. nih.govnih.gov

The synthesis of nucleoside analogues often involves multiple steps of protection and deprotection, as well as the stereoselective formation of glycosidic bonds. While direct evidence for the use of this compound in the synthesis of 2',3'-didehydro-2',3'-dideoxycytidine (B43274) (d4C) is not prominently detailed in the provided context, the chemical principles it embodies are highly relevant to the field. For instance, the synthesis of nucleoside analogues frequently requires the manipulation of protecting groups on the sugar moiety and the nucleobase. mcgill.ca this compound's ability to effect deprotection under specific conditions could be strategically employed in such synthetic routes. The general synthesis of nucleoside analogues often involves the coupling of a protected sugar derivative with a silylated nucleobase, followed by deprotection steps. The versatility of this compound in deprotection and its role in forming acyl and bromo intermediates make it a plausible reagent in the multi-step synthesis of complex nucleosides.

Application in Natural Product Synthesis (e.g., Rocaglate, Cinchona Alkaloids)

This compound serves as a crucial reagent in the total synthesis of several complex and medicinally important natural products. Its utility is demonstrated in the construction of the core structures of both rocaglate derivatives and cinchona alkaloids.

In the synthesis of rocaglates, a class of natural products known for their potent anticancer and antiviral activities, this compound has been effectively used to mediate a key Nazarov cyclization. researchgate.netacs.org This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone or, in this specific case, a cross-conjugated pentadienone, to form the characteristic cyclopentenone ring embedded within the cyclopenta[b]benzofuran skeleton of the rocaglate core. researchgate.netacs.org The use of this compound was found to be exceptionally effective for this transformation, proceeding in excellent yield where other methods had failed, thus providing a strategically direct route to these complex molecules. researchgate.netacs.org

Furthermore, this compound is a key component in the total synthesis of the Cinchona alkaloids, specifically the pseudoenantiomeric pair quinine (B1679958) and quinidine. udel.eduslideshare.net These alkaloids are historically significant for their antimalarial properties and are widely used as chiral catalysts in asymmetric synthesis. udel.eduprinceton.edupitt.edu In a notable stereoselective total synthesis, this compound is used in a one-pot sequence following a dihydroxylation step to convert a vicinal diol into a reactive epoxide intermediate, a critical step in constructing the quinuclidine (B89598) core of the alkaloids. udel.edu

Preparation of Bromonitroalkenes and Related Scaffolds

Bromonitroalkenes are recognized as versatile synthetic intermediates in organic chemistry, serving as precursors to a wide array of complex molecular scaffolds, including highly functionalized cyclopropanes and various heterocyclic systems. However, based on a review of the scientific literature, the direct preparation of bromonitroalkenes from precursor compounds using this compound is not a commonly documented or standard synthetic methodology.

The primary synthetic value of bromonitroalkenes lies in their subsequent reactions. They are powerful Michael acceptors and participate in various cycloaddition and cascade reactions to build molecular complexity. For instance, they react with nucleophiles to form substituted nitroalkanes which can be further transformed into other functional groups. Their utility is well-established for constructing intricate frameworks, but the reagents used for their initial synthesis from nitroalkanes or other precursors typically involve different brominating agents and reaction conditions.

Contributions to Polymer Chemistry and Materials Science (General Aspects)

This compound has made notable contributions to the fields of polymer chemistry and materials science, primarily in the functionalization of polymers and the analytical characterization of biomass.

One significant application is in the end-capping of polymers. researchgate.net In polymer synthesis, particularly in living/controlled polymerizations, the reactive chain ends can be "capped" with a specific functional group. This compound can be used as an end-capping agent to introduce a terminal acetyl group onto a polymer chain. researchgate.net This technique has been applied to polymers like polybutylene oxide, where treatment of the living polymer chain end with this compound provides a terminal ester group. researchgate.net The resulting functionalized polymers can act as macroinitiators or macromonomers, which can then be used to synthesize more complex architectures like block or graft copolymers. researchgate.net This end-capping strategy is a fundamental tool for creating advanced polymeric materials with tailored properties. core.ac.ukrsc.orgresearchgate.net

In materials science, particularly in the context of biomass and biofuels, the this compound method is a widely used and reliable technique for the quantification of lignin (B12514952). nih.govnih.govusda.govacs.orgplos.org Lignin is a complex aromatic biopolymer that provides structural integrity to plants but can hinder the industrial processing of cellulose (B213188) for biofuel production. nih.gov The this compound method involves digesting the plant cell wall material with a solution of this compound in acetic acid. nih.govplos.org This process solubilizes the lignin, allowing its concentration to be determined spectrophotometrically by measuring absorbance at 280 nm. nih.govacs.org This analytical application is crucial for assessing the composition of plant biomass, optimizing pulping processes, and developing strategies for biofuel conversion. nih.gov

Data Tables

Table 1: Summary of this compound Applications

| Section | Application Area | Specific Use | Key Outcome |

|---|---|---|---|

| 4.4.2 | Natural Product Synthesis | Mediating Nazarov cyclization | Formation of the rocaglate core structure researchgate.netacs.org |

| 4.4.2 | Natural Product Synthesis | Reagent in total synthesis | Synthesis of Cinchona alkaloids (quinine, quinidine) udel.edu |

| 4.5 | Polymer Chemistry | Polymer end-capping | Creation of functional macromonomers/macroinitiators researchgate.net |

| 4.5 | Materials Science | Analytical Chemistry | Quantification of lignin content in plant biomass nih.govnih.govacs.orgplos.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Structural and Mechanistic Elucidation (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules. researchgate.net These methods probe the vibrational energy levels of a molecule. uni-siegen.de For a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for a vibration to be Raman active, a change in the molecule's polarizability is necessary. jchps.com This complementarity is crucial for a complete structural elucidation. jchps.com

In the case of acetyl bromide (C₂H₃BrO), vibrational analysis helps in identifying its functional groups and understanding its bond properties. The frequencies of absorption in an IR spectrum are dependent on the mass of the atoms, bond strength, and polarity. ksu.edu.sa The NIST Chemistry WebBook provides IR spectral data for this compound, showing characteristic absorption bands. nist.gov For instance, the stretching vibrations associated with the carbonyl group (C=O) and the carbon-bromine (C-Br) bond are prominent features in its vibrational spectra. The analysis of these spectra, often aided by computational methods like ab initio calculations, allows for a detailed assignment of the fundamental vibrational modes. nih.gov

The intensities of the absorption bands in IR and Raman spectra are proportional to the square of the changes in dipole moments and polarizabilities, respectively. uni-siegen.de This information, combined with the vibrational frequencies, provides a detailed "fingerprint" of the molecule, enabling its identification and the study of its structural dynamics. uni-siegen.de

Table 1: Selected Vibrational Frequencies for Acetyl Halides This table would typically list the experimentally observed and/or calculated vibrational frequencies for this compound and related compounds, highlighting the key stretching and bending modes. (Data for a complete table is not available in the provided search results).

| Vibrational Mode | This compound (cm⁻¹) | Description |

| C=O Stretch | ~1800 | Strong absorption characteristic of acyl halides. |

| C-C Stretch | Varies | Coupled with other modes. |

| CH₃ Symmetric Stretch | ~2900-3000 | Characteristic of the methyl group. |

| CH₃ Asymmetric Stretch | ~2900-3000 | Characteristic of the methyl group. |

| C-Br Stretch | ~600-700 | Characteristic of the carbon-bromine bond. |

Note: The exact frequencies can vary based on the physical state (gas, liquid, solution) and the specific spectroscopic method used.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive analytical technique for monitoring chemical reactions and elucidating the structure of products. osf.io It allows for the in-situ analysis of complex reaction mixtures without the need for sampling. osf.io This is particularly valuable for reactions involving this compound, where it can be used to track the consumption of reactants and the formation of intermediates and final products in real-time. rsc.orgprocess-nmr.com

For instance, in reactions where this compound is used as a reagent, such as in the synthesis of 2'-bromoethyl N-acetyl glucosamine (B1671600), ¹H and ¹³C NMR are used to confirm the structure of the final product. rsc.org Specific signals in the NMR spectrum correspond to unique atoms in the molecule. For example, the disappearance of the this compound signals and the appearance of new peaks corresponding to the bromoethyl group and the glucosamine backbone would be monitored. rsc.org The chemical shifts and coupling patterns in the NMR spectrum provide definitive evidence of the molecular structure. rsc.org

The utility of NMR extends to kinetic analysis. nih.gov By acquiring spectra at regular intervals, the change in concentration of different species can be quantified, providing valuable data on reaction rates and mechanisms. rsc.org Benchtop NMR spectrometers, coupled with flow reactors, have emerged as a practical tool for this purpose, allowing for continuous monitoring of reaction progress by analyzing the mixture as it flows through the spectrometer's bore. osf.io This method has been successfully applied to esterification reactions and can be adapted for various processes, including those involving this compound. osf.io Furthermore, advanced 2D NMR techniques like COSY, HETCOR, and HMBC can be employed in flow to elucidate the structure of unknown products or unstable intermediates formed during the reaction. osf.io

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Methyl protons) | ~2.6-2.8 | Singlet |

| ¹³C (Methyl carbon) | ~33 | Quartet |

| ¹³C (Carbonyl carbon) | ~168 | Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent. chemicalbook.comchemicalbook.com

Mass Spectrometry for Fragmentation Analysis and Complex Mixture Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. researchgate.net When a molecule like this compound (molecular weight: 122.949 g/mol ) is analyzed by MS, it undergoes ionization and fragmentation, creating a unique pattern of fragment ions. nist.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of its chemical bonds. nist.gov The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in pairs of peaks (at M and M+2) for any fragment containing a bromine atom. libretexts.org

Key fragmentation pathways for acyl halides like this compound include:

α-cleavage: Loss of the bromine radical (•Br) to form the acetyl cation (CH₃CO⁺) at m/z 43. This is often the base peak (the most intense peak) in the spectrum.

Loss of the acetyl group: Cleavage of the C-C bond can lead to the formation of a bromine-containing ion.

Loss of a methyl radical: Though less common, loss of •CH₃ can also occur.

This fragmentation pattern serves as a chemical fingerprint for identifying this compound. nist.govmiamioh.edu

Beyond single-compound analysis, MS, especially when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for the characterization of complex mixtures. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of molecules and their fragments. researchgate.netresearchgate.net This capability is crucial in various fields, from impurity profiling in chemical synthesis to metabolomics, where this compound might be used as a derivatizing agent or be a component in a complex matrix. researchgate.net

Table 3: Major Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

| 122/124 | [C₂H₃⁷⁹BrO]⁺ / [C₂H₃⁸¹BrO]⁺ | Molecular Ion (M⁺) |

| 43 | [C₂H₃O]⁺ | Acetyl cation (Base Peak) |

| 79/81 | [⁷⁹Br]⁺ / [⁸¹Br]⁺ | Bromine ion |

Source: Based on general fragmentation patterns of alkyl halides and NIST data. nist.govlibretexts.org

Microwave Spectroscopy for Rotational Dynamics and Quadrupole Coupling Analysis

Microwave spectroscopy probes the transitions between quantized rotational energy levels of molecules in the gas phase. libretexts.orgtaylorfrancis.com This technique is applicable only to molecules that possess a permanent dipole moment, which allows them to interact with the electromagnetic field of microwave radiation. tanta.edu.eg Since this compound is a polar molecule, it has a measurable rotational spectrum. tanta.edu.eg

The analysis of a rotational spectrum provides highly precise values for the moments of inertia of a molecule. tanta.edu.eg From these moments of inertia, it is possible to determine molecular structural parameters, such as bond lengths and bond angles, with very high accuracy. tanta.edu.eg The rotational spectrum of a molecule like this compound is classified based on the relative values of its three principal moments of inertia (Iₐ, Iₑ, Iₑ). tanta.edu.eg

A key feature in the microwave spectra of molecules containing nuclei with a nuclear spin I > 1/2, such as bromine (both ⁷⁹Br and ⁸¹Br have I = 3/2) and nitrogen (¹⁴N, I=1), is hyperfine splitting due to nuclear quadrupole coupling. mdpi.comnsf.gov This interaction occurs between the nuclear electric quadrupole moment of the nucleus and the electric field gradient at the nucleus created by the surrounding electrons. The analysis of this splitting provides detailed information about the electronic environment around the quadrupolar nucleus, offering insights into the nature of the chemical bonding. mdpi.comunt.edu For this compound, the analysis of the bromine nuclear quadrupole coupling constant provides a measure of the ionic character of the C-Br bond and the distribution of electrons within the molecule. unt.edu

Spectrophotometric Methods in Biomass Analysis

The this compound soluble lignin (B12514952) (ABSL) method is a widely used spectrophotometric technique for the accurate determination of total lignin content in plant biomass. nih.govsigmaaldrich.com Originally developed for wood samples, it has been adapted for various herbaceous and forage plants. usda.govnih.gov The method is favored for its high recovery, sensitivity, speed, and consistency across different tissue types compared to other methods like the Klason or thioglycolic acid procedures. nih.govplos.org

The principle of the method involves the digestion of the plant cell wall material with a solution of this compound in acetic acid, often with perchloric acid as a catalyst to aid solubilization. nih.govusda.gov This treatment causes the complete dissolution of lignin through the formation of acetyl derivatives on free hydroxyl groups and bromide substitution on the α-carbon of the lignin backbone. nih.govplos.org The solubilized lignin derivatives absorb strongly in the UV region, and the total lignin content is quantified by measuring the absorbance of the solution at a specific wavelength, typically 280 nm. plos.orgnih.gov

The general procedure involves:

Weighing a small amount of dried, finely ground plant tissue. nih.gov

Digesting the sample in a 25% (v/v) this compound/acetic acid reagent at a controlled temperature (e.g., 50°C or 70°C). usda.govplos.org

Stopping the reaction and neutralizing the mixture, typically using sodium hydroxide (B78521) and hydroxylamine (B1172632) hydrochloride to eliminate interfering polybromide ions. usda.govplos.org

Measuring the absorbance of the resulting solution at 280 nm and calculating the lignin concentration using a predetermined extinction coefficient. plos.org

This method has proven particularly useful for analyzing small samples and is considered a reliable procedure for lignin quantification in agricultural and bioenergy research. sigmaaldrich.comusda.gov

Despite its advantages, the accuracy of the this compound lignin method can be affected by several factors, leading to various methodological refinements over the years. usda.gov A significant source of interference is the degradation of certain carbohydrates, particularly xylans, which are abundant in lignified plants. nih.gov This degradation can produce compounds that also absorb in the 270-280 nm region, leading to an overestimation of the lignin content. nih.gov

Research has shown that this interference is temperature-dependent and is worsened by the addition of perchloric acid as a catalyst. nih.gov To mitigate this issue, methodological refinements have been proposed, such as:

Lowering the reaction temperature: Reducing the temperature from 70°C to 50°C and increasing the reaction time can achieve complete lignin solubilization while minimizing the degradation of xylans. nih.gov

Optimizing reagent concentrations: The concentration of this compound should be maintained between 15% and 30% (v/v) for consistent results. usda.gov

Consistent use of hydroxylamine: The addition of hydroxylamine is crucial for removing polybromide ions that form during the reaction and can interfere with the absorbance measurement. usda.gov

Another challenge is the potential loss of lignin during sample preparation, particularly in grasses when using the acid detergent lignin (ADL) method, which can underestimate lignin content compared to the this compound method. researchgate.net The this compound method itself provides more consistent results across different plant types like grasses and legumes. researchgate.net Therefore, careful optimization and validation of the protocol are essential for obtaining reliable and accurate lignin quantification in diverse biomass samples. usda.gov

Comparative Studies with Other Lignin Analytical Methods

The accurate quantification of lignin is crucial for various applications, yet no single universal method is suitable for all plant materials. The this compound method, a spectrophotometric technique, is frequently compared with other common lignin determination procedures, including gravimetric methods like the Klason and acid detergent lignin (ADL) methods, and other solubilization-based methods such as the thioglycolic acid (TGA) assay. plos.org These comparisons often focus on lignin recovery, reproducibility, operational simplicity, and the correlation of results with biomass properties like digestibility.

Research indicates that the this compound method is generally faster and simpler than the Klason and thioglycolic acid methods. nih.gov It has been shown to provide a high recovery of lignin, although results vary depending on the tissue being analyzed. nih.govplos.org

Comparison with Gravimetric Methods (Klason and ADL)

Gravimetric methods, such as the Klason and ADL procedures, quantify lignin by hydrolyzing polysaccharides with strong acid (e.g., 72% sulfuric acid) and weighing the insoluble residue. plos.org A known drawback of these methods is the potential for overestimation due to the co-precipitation of proteins and other acid-insoluble substances with the lignin. plos.orggoettingen-research-online.de

Studies comparing the this compound method with the Klason method have yielded varied results depending on the sample's nature. In highly lignified, mature tissues like sugarcane bagasse, the lignin values obtained by both methods are often quite similar. plos.orgplos.orgnih.gov However, in less lignified tissues, such as soybean seed coats, the this compound method has been reported to recover significantly more lignin than the Klason method. plos.orgplos.orgnih.gov For instance, one study found the lignin content in soybean seed coat to be 45 mg g⁻¹ cell wall by the this compound method, compared to only 22 mg g⁻¹ by the Klason method. plos.orgnih.gov

The Acid Detergent Lignin (ADL) method often yields the lowest lignin concentrations among the common methods. nih.gov This is attributed to the partial loss of lignin during the acid detergent step used to prepare the fiber, a loss that is particularly pronounced in grasses. fao.orgresearchgate.net In contrast, the this compound method does not suffer from interference from residual ash or protein, as the reagent does not solubilize these compounds. researchgate.net

Comparison with Thioglycolic Acid (TGA) Method

The thioglycolic acid (TGA) method is another spectrophotometric technique for lignin analysis. However, comparative studies have consistently shown that the TGA method results in a severe underestimation of lignin content compared to the this compound and Klason methods. plos.orgplos.org This discrepancy is largely due to the loss of lignin in discarded residues during the TGA procedure. nih.govplos.org Research has confirmed that significant amounts of lignin remain in the pellet that is discarded after extraction with thioglycolic acid. plos.org

One comprehensive study demonstrated this disparity across various plant tissues. While all methods showed high reproducibility, the amount of lignin recovered by the TGA method was lower by up to 95% in some cases. nih.govplos.org The lower lignin values from the TGA method are thought to be a result of incomplete reaction or loss of lignin during the precipitation steps. jove.com

Research Findings and Data

Detailed research has quantified the differences in lignin measurement between these methods across different plant materials. The findings highlight that the choice of analytical method can lead to significantly different results for the same sample. plos.org

Table 1: Comparison of Lignin Content Determined by Different Analytical Methods in Various Plant Tissues

Data shows the mean lignin content (mg g⁻¹ cell wall) with low standard errors (<5%), indicating high reproducibility for all methods. Data sourced from Moreira-Vilar et al. (2014). plos.orgplos.orgnih.gov

| Plant Tissue | This compound Method (mg g⁻¹) | Klason Method (mg g⁻¹) | Thioglycolic Acid Method (mg g⁻¹) |

|---|---|---|---|

| Sugarcane Bagasse | 266 | 242 | 28 |

| Soybean Root | 64 | 66 | 21 |

| Soybean Seed Coat | 45 | 22 | 2.5 |

Correlation with Forage Digestibility

The predictive power of a lignin analysis method is often assessed by its correlation with key forage quality parameters, such as in vitro dry matter digestibility (IVDMD) and neutral detergent fiber digestibility (IVNDFD). Lignin is a primary factor limiting the digestion of cell wall carbohydrates by herbivores. arizona.edu

Studies have shown that lignin values obtained by the this compound method have the highest correlation with forage digestibility compared to other methods. fao.orgnih.gov The this compound lignin (ABL) method can accurately and consistently measure the inhibitory effect of lignin on the degradation of structural carbohydrates in both grasses and legumes. fao.orgresearchgate.net In contrast, the ADL method can produce different regression slopes for grasses and legumes, potentially due to the aforementioned partial loss of lignin during the procedure. fao.orgresearchgate.net The Klason lignin (KL) method shows more consistency between grasses and legumes than ADL, but both are considered poorer predictors of NDF degradability compared to the ABL method. fao.org

Table 2: Correlation of Lignin Values with In Vitro Forage Degradability

This table summarizes the strength of correlation between lignin content measured by different methods and forage digestibility. Higher correlation coefficients (closer to -1.0) indicate a stronger negative relationship and better predictive power. Sourced from various comparative studies. nih.govfao.orgnih.gov

| Analytical Method | Correlation with Digestibility | Notes |

|---|---|---|

| This compound Lignin (ABL) | Highest negative correlation | Provides consistent and accurate measurement of lignin's inhibitory effect across different forage types (grasses and legumes). fao.org |

| Klason Lignin (KL) | Moderate negative correlation | Correlated more closely with fiber digestibility than ADL. fao.orgnih.gov |

| Acid Detergent Lignin (ADL) | Lower negative correlation | Often underestimates lignin, especially in grasses, leading to weaker correlations and different regression slopes for grasses vs. legumes. nih.govfao.org |

| Permanganate Lignin (PerL) | Poor correlation | Considered unreliable for estimating the digestibility of tropical grasses. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic structure, energy, and properties of acetyl bromide. These calculations range from ab initio methods to density functional theory (DFT), providing a detailed picture of bonding, reaction pathways, and spectroscopic characteristics.

The electronic structure of this compound is characterized by the interplay between the carbonyl (C=O) and carbon-bromine (C-Br) chromophores. Computational studies have explored the nature of its molecular orbitals and the electronic transitions that dictate its photochemical behavior. nih.gov

The ultraviolet absorption spectrum of this compound features two notable bands centered around 240 nm and 210 nm. nih.gov Quantum chemical calculations have been instrumental in assigning the character of the electronic states accessed upon excitation. It is proposed that the absorption at lower energies (around 240 nm) involves an electronic transition of the nσ* type, localized on the C-Br bond. nih.govaip.org More specifically, excitation at 234 nm is primarily attributed to the σ*←n transition on the C-Br chromophore. aip.org

Higher-level calculations on the related acetyl iodide molecule, which shares structural similarities, suggest that acetyl halides possess electronic states with mixed nπC=O and nσC–X character (where X is a halogen). nih.gov For this compound, it has been proposed that UV excitation might first populate the nπ* state, followed by dissociation on the nσC-Br state. nih.gov However, other calculations suggest the possibility of direct UV excitation into a state with nσC-Br character at higher energies (around 5.9 eV or 210 nm). nih.gov The ground state molecule has Cs symmetry, which influences the nature and transitions to excited states. During dissociation, this symmetry is maintained. aip.org

Computational chemistry is a key tool for mapping the potential energy surfaces of reactions involving this compound, allowing for the characterization of transition states and the elucidation of reaction mechanisms. Methods like density functional theory (DFT) are used to model these pathways. researchgate.net

One area of study is the nucleophilic substitution reaction at the acyl carbon. For instance, the reaction of acyl bromides with nucleophiles like pyridine (B92270) has been investigated computationally. researchgate.net These studies calculate the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By analyzing the transition state geometry and its associated energy barrier (activation energy), chemists can predict reaction rates and understand the factors controlling reactivity. For example, in the nucleophilic substitution of acyl halides with pyridine, a tetrahedral intermediate is formed, and the transition state leading to it can be precisely modeled. researchgate.net

The activation strain model is another computational approach used to analyze reactivity, for example, in the SN2 reactions of benzyl (B1604629) bromides. This model deconstructs the activation energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between these distorted fragments. researchgate.net Such analyses reveal that reactivity is often governed by the intrinsic electrostatic interaction between the reacting species. researchgate.net While not directly on this compound, these studies on similar structures provide a framework for understanding its reaction mechanisms.

Computational methods can predict various types of spectra, which aids in the interpretation of experimental data and the identification of molecular structures. The prediction of spectroscopic parameters is a vital application of quantum chemistry. frontiersin.orgunivie.ac.at

By calculating properties like vibrational frequencies and infrared intensities, a theoretical IR spectrum can be generated. The NIST Chemistry WebBook provides an experimental IR spectrum for this compound, which shows characteristic absorptions for the carbonyl group and other vibrations. nist.gov Computational models, after appropriate scaling of frequencies to account for anharmonicity and method limitations, can reproduce these spectra with high accuracy, helping to assign specific bands to particular vibrational modes.

Similarly, mass spectra can be interpreted with the aid of computational chemistry. The fragmentation patterns observed in electron ionization mass spectrometry are governed by the stability of the resulting ions. Quantum chemical calculations can determine the energies of the parent molecular ion and various fragment ions, helping to explain the observed fragmentation pathway. The mass spectrum of this compound shows a characteristic pattern of peaks corresponding to the molecular ion and fragments like the acetyl cation (CH3CO+). nist.govchemicalbook.com

Table 1: Computationally Relevant Spectroscopic Data for this compound

| Property | Value/Information | Source |

|---|---|---|

| Formula | C₂H₃BrO | nist.gov |

| Molecular Weight | 122.949 g/mol | nist.gov |

| IR Spectrum | Data available, shows C=O stretch | nist.gov |

| Mass Spectrum | Data available, molecular ion at m/z 122/124 | nist.govchemicalbook.com |

| Ionization Potential | Data available from photoelectron spectroscopy | nist.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the time-dependent behavior of molecules by solving Newton's equations of motion for a system of interacting atoms. This provides a "computational microscope" to view molecular motion, conformational changes, and solvent effects. nih.gov

For a molecule like this compound, MD simulations could be used to study its behavior in the liquid state or in solution. Such simulations can predict macroscopic properties like density and viscosity, as well as microscopic details about intermolecular interactions, such as radial distribution functions and the structure of solvation shells. While specific MD simulation studies focusing solely on pure this compound are not prominent in the reviewed literature, the techniques are widely applied. For example, MD simulations are used to obtain stable enzyme conformations in aqueous environments before performing docking studies with inhibitors. nih.gov In such studies, the parameters (force field) for the molecule of interest are crucial and can be derived from quantum chemical calculations. nih.gov These simulations provide insight into how the molecule interacts with its environment, which is critical for understanding reaction dynamics in solution. univie.ac.at

Photochemistry and Photodissociation Dynamics Simulations

The photochemistry of this compound has been a subject of detailed computational and experimental investigation. nih.govaip.org Simulations of its photodissociation dynamics provide profound insights into the bond-breaking processes that occur following UV light absorption.

Experimental and theoretical studies on the photodissociation of this compound at 234 nm show that the primary process is the cleavage of the C-Br bond, producing an acetyl radical (CH₃CO) and a bromine atom in either its ground (Br, 2P3/2) or spin-orbit excited (Br*, 2P1/2) state. aip.orgaip.org

CH₃COBr + hν (234 nm) → CH₃CO• + Br/Br*

The initial electronic excitation is primarily a σ*←n transition localized on the C-Br bond. aip.org The molecule is excited to repulsive potential energy surfaces, leading to prompt dissociation. The dynamics on these surfaces have been modeled to understand the partitioning of available energy into the translational and internal (vibrational, rotational) energy of the fragments. The soft radical limit of the impulsive model has been shown to adequately model this energy partitioning. aip.orgresearchgate.net

Simulations and theoretical models help interpret key experimental observables. For instance, the probability of a nonadiabatic transition between two excited A' states (in Cs symmetry) was determined to be 0.36. aip.orgresearchgate.net This transition governs the branching ratio between the Br and Br* formation channels.

Table 2: Experimental and Theoretical Parameters for this compound Photodissociation at 234 nm

| Parameter | Description | Value | Source |

|---|---|---|---|

| β (Br channel) | Recoil anisotropy parameter for the ground state Br fragment. | 1.47 ± 0.05 | aip.org |

| β (Br channel)* | Recoil anisotropy parameter for the excited state Br* fragment. | 1.44 ± 0.05 | aip.org |

| ΦBr* | Relative quantum yield for the formation of Br*. | 0.37 ± 0.05 | aip.org |

| Pnonadiabatic | Probability of nonadiabatic transition between excited states. | 0.36 | aip.orgresearchgate.net |

| fT (Br channel) | Fraction of available energy partitioned into translation. | 0.35 | aip.org |

These computational and theoretical studies are crucial for building a complete picture of the chemical physics of this compound, from its stable ground-state structure to its complex behavior upon excitation and reaction.

Environmental and Sustainable Chemistry Considerations

By-product Management in Synthesis and Reactions

The synthesis and reactions of acetyl bromide, like many chemical processes, generate by-products that require effective management to minimize environmental impact and improve process efficiency. A primary by-product in several common synthesis routes for this compound is hydrogen bromide (HBr) gas. google.comwikipedia.org

One documented method for managing HBr emissions involves absorbing the tail gas in water. google.com This approach, while straightforward, necessitates further treatment of the resulting hydrobromic acid solution. A more integrated approach to by-product management is seen in a patented process where the distillation residue from this compound synthesis is treated with water to produce phosphorous acid, a commercially valuable chemical. patsnap.com This method not only mitigates a waste stream but also creates a value-added product.

Another significant by-product of concern is bromothis compound, which can be formed through excessive bromination during certain synthesis pathways. google.com The formation of this impurity reduces the purity of the final this compound product and complicates the purification process. An alternative synthesis method has been developed that avoids the use of bromine as a direct reactant, thereby preventing the formation of bromothis compound. patsnap.com

In its various applications, this compound's reactions also lead to by-products. For instance, its reaction with water (hydrolysis) yields acetic acid and hydrobromic acid. wikipedia.org When used as an acetylating agent for alcohols and amines, it produces the corresponding acetate (B1210297) esters and acetamides, with the bromine atom being released as a bromide salt or hydrobromic acid, depending on the reaction conditions. The management of these bromide-containing by-products is crucial and often involves neutralization or recovery for other chemical processes. The circular economy concept is being explored for bromine-containing compounds, where the aim is to recover and reuse bromine from various waste streams. bsef.com

Table 1: By-products in this compound Synthesis and Reactions and Their Management

| Synthesis/Reaction Step | Common By-products | Management/Mitigation Strategy |

| Synthesis from Acetic Anhydride (B1165640) and Bromine | Hydrogen Bromide (HBr) | Absorption in water google.com |

| Synthesis from Phosphorus Tribromide | Phosphorous Acid | Recovery as a valuable product by reacting the distillation residue with water patsnap.com |

| Synthesis (General) | Bromothis compound | Use of alternative synthesis routes that avoid excess bromination patsnap.com |

| Hydrolysis | Acetic Acid, Hydrobromic Acid | Neutralization, recovery, and reuse wikipedia.org |

| Acetylation Reactions | Hydrobromic Acid/Bromide Salts | Neutralization, recovery of bromine for other uses bsef.com |

Advancements in Green Chemistry Applications of this compound (General Principles)

The principles of green chemistry are increasingly being applied to acylation reactions, traditionally performed using reagents like this compound and acetic anhydride. humanjournals.comimist.ma These principles focus on reducing waste, using less hazardous materials, improving atom economy, and increasing energy efficiency. humanjournals.com

A key advancement in green chemistry relevant to acylation is the use of alternative, more benign acylating agents. While this compound is effective, it is corrosive and reacts violently with water, producing hazardous hydrogen bromide gas. guidechem.comnih.gov Research has focused on using carboxylic acids like acetic acid as acylating agents in the presence of reusable solid acid catalysts. future4200.comresearchgate.net This approach offers a greener alternative, with water being the only by-product. future4200.com

Another green chemistry principle is the maximization of atom economy, which seeks to incorporate the maximum amount of reactants into the final product. imist.ma Traditional acetylating agents like acetic anhydride have a lower atom economy as they generate acetic acid as a by-product. future4200.com The development of catalytic, solvent-free, or microwave-assisted acetylation reactions contributes to higher yields and reduced energy consumption. ttwrdcs.ac.infrontiersin.org For instance, microwave-assisted synthesis of aspirin (B1665792) from salicylic (B10762653) acid and acetic anhydride has been shown to significantly shorten reaction times and improve yields compared to conventional heating. ttwrdcs.ac.in